molecular formula C18H29N5O2 B2993114 tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate CAS No. 1353980-15-0

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B2993114
CAS No.: 1353980-15-0
M. Wt: 347.463
InChI Key: KWYNPWMVOWKZCV-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a piperidin-4-yl core substituted with a methylcarbamate group (tert-butyl (methyl)carbamate) and a pyrimidin-4-yl moiety bearing a cyclopropylamino group at position 4.

Role in Drug Discovery: As a carbamate-protected piperidine-pyrimidine derivative, it is likely an intermediate or candidate in medicinal chemistry programs targeting kinase inhibition or protein-protein interaction modulation (e.g., Hsp90-Cdc37 inhibition, as suggested by analogs in ) . The tert-butyl carbamate group enhances solubility and stability during synthesis, while the cyclopropylamino substituent may optimize steric and electronic interactions with biological targets .

Properties

IUPAC Name

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)22(4)14-7-9-23(10-8-14)16-11-15(19-12-20-16)21-13-5-6-13/h11-14H,5-10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYNPWMVOWKZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₈H₂₆N₄O₂
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1353944-62-3

The structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl carbamate group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.78 - 3.125 µg/mL
Enterococcus faecium (VREfm)0.78 - 3.125 µg/mL
Staphylococcus epidermidisLow concentrations effective

The compound demonstrated strong bactericidal effects comparable to last-resort antibiotics such as vancomycin and linezolid, particularly against biofilm-forming strains .

The mechanism through which this compound exerts its antibacterial effects involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways. This action is particularly relevant in drug-resistant strains, highlighting its potential as a novel therapeutic agent .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical and laboratory settings:

  • Study on MRSA Inhibition :
    A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound effectively inhibited bacterial growth at concentrations lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
  • Biofilm Disruption :
    Research demonstrated that the compound not only inhibited planktonic bacterial growth but also disrupted biofilms formed by Staphylococcus species, which are often resistant to conventional treatments .
  • Comparative Studies :
    Comparative modeling studies have indicated that the structural features of this compound contribute to its selectivity and potency against specific bacterial targets, providing insights into its design for further drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Substituents on Pyrimidine/Piperidine Molecular Formula CAS Number Key Properties/Applications Reference ID
tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)(methyl)carbamate (Target) Cyclopropylamino (pyrimidine), methylcarbamate (piperidin-4-yl) C₁₉H₃₀N₆O₂ Not explicitly provided Potential kinase/protein interaction inhibitor; tert-butyl enhances stability
tert-Butyl (1-(6-((3-(methyl(phenethyl)carbamoyl)phenyl)amino)pyrimidin-4-yl)piperidin-4-yl)carbamate Phenethylcarbamoylphenylamino (pyrimidine), carbamate (piperidin-4-yl) C₃₁H₄₁N₇O₃ Not provided Hsp90-Cdc37 inhibitor; 99.8% purity (UPLC), HRMS validated
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl (piperidin-4-yl) C₁₂H₂₂N₂O₃ Not provided Synthetic intermediate for acetylated piperidine derivatives; NMR/LCMS validated
tert-Butyl ((1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate Cyclopropylamino (pyrimidine), methylcarbamate (piperidin-2-yl methyl) C₁₈H₂₉N₅O₂ 1353944-71-4 Structural isomer; altered piperidine substitution may affect target binding
tert-Butyl (1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate Diethylamino (pyrimidine), carbamate (piperidin-4-yl) C₁₈H₃₁N₅O₂ 1353947-09-7 Larger alkyl substituent (diethyl) may increase lipophilicity

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